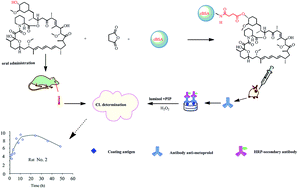Production of a sensitive antibody against sirolimus for chemiluminescence immunoassay potential in its therapeutic drug monitoring
Analytical Methods Pub Date: 2016-07-05 DOI: 10.1039/C6AY00744A
Abstract
In this study, a specific antibody against sirolimus was produced by its well synthesized immunogen and a competitive chemiluminescence immunoassay (CLIA) was established. The sirolimus molecule was modified with succinic anhydride (hapten 1) and carboxymethoxylamine (hapten 2). Hapten 1 was conjugated with bovine serum albumin to serve as the immunogen whilst hapten 2 was conjugated with ovalbumin for the coating antigen. A polyclonal antibody was prepared by immunizing rabbits with the purified immunogen. A CLIA method was established using the antibody for the analysis of sirolimus in phosphate-buffered saline and plasma. The limits of detection of the method in the two samples could reach 0.20 and 0.25 ng mL−1, respectively. Furthermore, this immunoassay was successfully applied to the pharmacokinetic study of sirolimus and the calculation of its pharmacokinetic parameters. The results suggest that this immunoassay has significant potential to be developed as a kit which can provide a sensitive, specific and inexpensive approach to therapeutic drug monitoring of sirolimus.

Recommended Literature
- [1] Brookite TiO2 nanoflowers†
- [2] BSA capped bi-functional fluorescent Cu nanoclusters as pH sensor and selective detection of dopamine
- [3] Cage effect on stability and molecular dynamics of [(CH3)3N]•+ and [(CH3)3NCH2]•+ generated in γ-irradiated zeolites
- [4] Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization
- [5] Boosting the photocatalytic performance of (001) BiOI: enhancing donor density and separation efficiency of photogenerated electrons and holes†
- [6] C-Glycosylation enabled by N-(glycosyloxy)acetamides†
- [7] Book reviews
- [8] Building biomimetic membrane at a goldelectrode surface
- [9] Behaviour of electric and magnetic dipole transitions of Eu3+, 5D0 → 7F0 and Eu–O charge transfer band in Li+ co-doped YPO4:Eu3+†‡
- [10] Calibration set selection method based on the “M + N” theory: application to non-invasive measurement by dynamic spectrum

Journal Name:Analytical Methods
research_products
-
CAS no.: 737818-56-3
-
CAS no.: 784-14-5









